molecular formula C10H14N4S B15068057 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine

6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine

Cat. No.: B15068057
M. Wt: 222.31 g/mol
InChI Key: FZMLISUEMBIGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a tert-butyl group at the 6-position and a hydrazinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Hydrazinylation: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction of the thieno[2,3-d]pyrimidine core can lead to dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.

Major Products

    Oxidation Products: Azo and azoxy derivatives.

    Reduction Products: Dihydrothieno[2,3-d]pyrimidine derivatives.

    Substitution Products: Various substituted thieno[2,3-d]pyrimidines depending on the nature of the substituent.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine is unique due to the presence of both a tert-butyl group and a hydrazinyl group, which confer distinct electronic and steric properties. These features enhance its potential for specific biological interactions and applications in material science.

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

(6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C10H14N4S/c1-10(2,3)7-4-6-8(14-11)12-5-13-9(6)15-7/h4-5H,11H2,1-3H3,(H,12,13,14)

InChI Key

FZMLISUEMBIGHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N=CN=C2S1)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.